molecular formula C15H10BrN3O2 B2666334 3-bromo-2-[(E)-2-(4-nitrophenyl)ethenyl]imidazo[1,2-a]pyridine CAS No. 1322197-37-4

3-bromo-2-[(E)-2-(4-nitrophenyl)ethenyl]imidazo[1,2-a]pyridine

カタログ番号: B2666334
CAS番号: 1322197-37-4
分子量: 344.168
InChIキー: JOXYDHHLNMVBDM-RMKNXTFCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Bromo-2-[(E)-2-(4-nitrophenyl)ethenyl]imidazo[1,2-a]pyridine (CAS: 22244-95-7) is a brominated imidazo[1,2-a]pyridine derivative featuring a nitro-substituted ethenyl group at the C-2 position. Its molecular formula is C₁₃H₈BrN₃O₂, with a molecular weight of 318.12 g/mol and a calculated logP (XLogP3) of 4.3, indicating moderate lipophilicity . The E-configuration of the ethenyl group ensures structural rigidity, which may influence intermolecular interactions in biological or material science applications. This compound’s nitro and bromine substituents contribute to its electronic properties, making it a candidate for further functionalization via cross-coupling reactions .

特性

IUPAC Name

3-bromo-2-[(E)-2-(4-nitrophenyl)ethenyl]imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN3O2/c16-15-13(17-14-3-1-2-10-18(14)15)9-6-11-4-7-12(8-5-11)19(20)21/h1-10H/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXYDHHLNMVBDM-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)Br)C=CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=NC(=C(N2C=C1)Br)/C=C/C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

The synthesis of 3-bromo-2-[(E)-2-(4-nitrophenyl)ethenyl]imidazo[1,2-a]pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-bromoimidazo[1,2-a]pyridine and 4-nitrobenzaldehyde.

    Condensation Reaction: The 2-bromoimidazo[1,2-a]pyridine is subjected to a condensation reaction with 4-nitrobenzaldehyde in the presence of a base such as potassium carbonate. This reaction forms the ethenyl linkage between the two aromatic rings.

    Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.

化学反応の分析

3-bromo-2-[(E)-2-(4-nitrophenyl)ethenyl]imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom at the 3-position can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include palladium catalysts for reduction and bases like potassium carbonate for condensation reactions. Major products formed from these reactions include amino derivatives and substituted imidazo[1,2-a]pyridines.

科学的研究の応用

Chemistry

In synthetic chemistry, 3-bromo-2-[(E)-2-(4-nitrophenyl)ethenyl]imidazo[1,2-a]pyridine serves as a versatile building block for creating more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it useful in the development of new materials and catalysts.

Biology

The compound is utilized as a probe in biological studies to explore enzyme interactions and cellular pathways. Its ability to interact with biological macromolecules makes it valuable for investigating mechanisms of action in different biological contexts.

Medicine

Research indicates that this compound exhibits potential therapeutic properties, including:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of imidazo[1,2-a]pyridine can inhibit bacterial growth, particularly against strains resistant to conventional antibiotics .
  • Anticancer Properties : The compound has shown promise in targeting cancer cells through mechanisms involving apoptosis and cell cycle regulation.

Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several imidazo[1,2-a]pyridine derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant inhibitory effects with minimum inhibitory concentration (MIC) values lower than those of standard treatments .

Industry

In industrial applications, 3-bromo-2-[(E)-2-(4-nitrophenyl)ethenyl]imidazo[1,2-a]pyridine is explored for its potential use in developing new materials with specific electronic and optical properties. Its electronic characteristics may be leveraged in organic electronics and photonic devices.

作用機序

The mechanism of action of 3-bromo-2-[(E)-2-(4-nitrophenyl)ethenyl]imidazo[1,2-a]pyridine involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the imidazo[1,2-a]pyridine core can interact with nucleic acids and proteins. These interactions can modulate various biological pathways, leading to the compound’s observed biological effects.

類似化合物との比較

Substituent Effects on Pharmacological Activity

Imidazo[1,2-a]pyridine derivatives exhibit diverse biological activities depending on substituent patterns:

Compound Substituents (Position) Biological Activity (IC₅₀/Selectivity) Key Reference
Target Compound 3-Br, 2-(E-4-nitrophenylethenyl) Not reported (structural focus)
2-(4-Methylsulfonylphenyl) derivative 3-Morpholine COX-2 inhibition: IC₅₀ = 0.07 µM, SI = 217.1
Sch 28080 3-Cyanomethyl, 8-(phenylmethoxy) Gastric antisecretory/cytoprotective
3-Amino analogue 3-NH₂, 8-(phenylmethoxy) Comparable to Sch 28080
  • COX-2 Selectivity : The morpholine-substituted analogue () demonstrates high COX-2 inhibitory potency, attributed to hydrogen bonding and steric compatibility with the enzyme’s active site. In contrast, the nitro group in the target compound may reduce COX-2 affinity due to electron-withdrawing effects .

Fluorescence and Photochemical Properties

Substituents significantly impact fluorescence properties:

Compound Substituents (Position) Fluorescence Characteristics Key Reference
Target Compound 3-Br, 2-(E-4-nitrophenyl) Likely quenched (nitro group)
2-(2′-Hydroxyphenyl)HIP-Br 4-Br, 2′-OH ESIPT-active, orange emission (λem ~600 nm)
4′-Amino-2-phenyl derivative 4′-NH₂ Visible fluorescence in polar solvents
  • Nitro Group Quenching: The nitro group in the target compound is known to quench fluorescence by introducing non-radiative decay pathways, unlike amino or hydroxyl groups, which enhance emission .
  • ESIPT Activity : Hydroxyphenyl-substituted derivatives (e.g., HIP-Br) exhibit excited-state intramolecular proton transfer (ESIPT), enabling solvent-dependent emission—a property absent in the target compound due to its nitro group .

Physicochemical and Metabolic Properties

  • Solubility : The nitro group increases polarity but may reduce aqueous solubility compared to methoxy () or tert-butyl () substituents. highlights strategies like sulfonylmethyl incorporation to improve solubility, which could be applied to the target compound .
  • In contrast, Sch 28080’s cyanomethyl group is metabolized to thiocyanate, a less toxic pathway .

生物活性

3-Bromo-2-[(E)-2-(4-nitrophenyl)ethenyl]imidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

C15H10BrNO3\text{C}_{15}\text{H}_{10}\text{BrN}\text{O}_{3}

This molecular formula indicates the presence of bromine and nitro groups, which are critical for its biological activity.

Research indicates that compounds in the imidazo[1,2-a]pyridine class can exert their effects through various mechanisms:

  • Inhibition of Enzymatic Activity : Many derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Antioxidant Properties : The presence of nitro groups enhances the antioxidant capacity, which may contribute to reduced oxidative stress in cells.
  • Targeting Specific Receptors : Some studies suggest that these compounds can interact with vascular endothelial growth factor receptors (VEGFR), which play a significant role in angiogenesis and tumor growth .

Anticancer Activity

Several studies have evaluated the anticancer potential of 3-bromo-2-[(E)-2-(4-nitrophenyl)ethenyl]imidazo[1,2-a]pyridine. Notable findings include:

  • Cell Line Studies : In vitro assays demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines, including breast (MDA-MB-231) and prostate (PC-3) cancers. IC50 values for these cell lines were reported as low as 0.33 μM .
Cell Line IC50 (μM) Reference
MDA-MB-231 (Breast)0.48
PC-3 (Prostate)0.33
HepG2 (Liver)0.97

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. Preliminary studies indicate effective inhibition against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) : The MIC values against Staphylococcus aureus were reported to be between 3.12 and 12.5 μg/mL, demonstrating significant antibacterial properties compared to standard antibiotics .

Study on Anticancer Properties

A recent study focused on the synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives, including 3-bromo-2-[(E)-2-(4-nitrophenyl)ethenyl]. The study highlighted the compound's ability to induce apoptosis in cancer cells through caspase activation pathways .

Research on Antimicrobial Effects

Another investigation assessed the antibacterial activity of various nitro-substituted imidazo compounds against Gram-positive and Gram-negative bacteria. The results indicated that the presence of nitro groups significantly enhanced antimicrobial efficacy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing imidazo[1,2-a]pyridine derivatives, and how are substituents like bromine or nitro groups introduced?

  • Methodology : The synthesis typically involves cyclization of 2-aminopyridines with α-bromoketones or α-chloroketones under reflux conditions. For example, bromination steps (e.g., using N-bromosuccinimide or PTAT) introduce bromine at specific positions . Nitro groups are often incorporated via electrophilic aromatic substitution or Suzuki coupling with nitroaryl boronic acids. Key intermediates are characterized using NMR and LC-MS to confirm regioselectivity .

Q. How is the purity and structure of 3-bromo-2-[(E)-2-(4-nitrophenyl)ethenyl]imidazo[1,2-a]pyridine validated experimentally?

  • Methodology : Routine characterization includes 1^1H/13^{13}C NMR to confirm hydrogen/carbon environments, HRMS for molecular weight verification, and IR spectroscopy to identify functional groups (e.g., C=C stretching for the ethenyl group). Melting point analysis ensures purity .

Q. What in vitro assays are commonly used to evaluate the biological activity of imidazo[1,2-a]pyridine derivatives?

  • Methodology : COX-2 inhibition assays (e.g., enzyme immunoassays) and antiparasitic activity screening (e.g., IC50_{50} determination against Trypanosoma species) are standard. Cytotoxicity is assessed using MRC-5 or PMM cell lines to calculate selectivity indices .

Advanced Research Questions

Q. How do substituents at the C-3 or C-2 positions of imidazo[1,2-a]pyridine influence biological activity, and what strategies optimize selectivity?

  • Methodology : Structure-activity relationship (SAR) studies reveal that bulky substituents (e.g., morpholine at C-3) enhance COX-2 selectivity (IC50_{50} = 0.07 µM, selectivity index = 217.1). Computational docking identifies interactions with hydrophobic pockets of target enzymes. Substituent effects on anti-Trypanosoma activity are quantified via IC50_{50} comparisons .

Q. What advanced catalytic systems (e.g., copper-catalyzed or radical-mediated) enable efficient functionalization of imidazo[1,2-a]pyridines?

  • Methodology : Copper-catalyzed three-component coupling (TCC) reactions with alkynes/aldehydes allow rapid diversification. Radical selenylation using selenium powder and Cu catalysts achieves regioselective C-H bond activation. Reaction optimization involves screening ligands, temperatures, and solvent systems .

Q. How can polymorph-dependent luminescence properties of cyano-substituted imidazo[1,2-a]pyridines be exploited for material science applications?

  • Methodology : Polymorphs are generated via solvent recrystallization (e.g., DMSO/water mixtures). Excited-state intramolecular proton transfer (ESIPT) luminescence is analyzed using X-ray crystallography and TD-DFT calculations. Emission wavelengths (yellow to red) correlate with crystal packing and hydrogen-bonding networks .

Q. What strategies resolve contradictions in reported synthetic yields for brominated intermediates?

  • Methodology : Contradictions (e.g., 50% vs. 83% yields in bromination steps) arise from reagent purity, temperature control, or competing side reactions. Systematic parameter optimization (e.g., PTAT at −5°C vs. NBS at 0°C) and real-time monitoring (TLC or LC-MS) improve reproducibility .

Q. How are computational models used to predict drug-likeness and ADMET properties of imidazo[1,2-a]pyridine derivatives?

  • Methodology : Tools like SwissADME predict LogP, polar surface area, and Lipinski’s Rule of Five compliance. Molecular dynamics simulations assess binding stability to targets (e.g., IGF-1 receptor). In vivo pharmacokinetics are validated using rodent models for bioavailability and metabolite profiling .

Methodological Guidance for Contradictions

  • Example : Conflicting COX-2 inhibition data may stem from assay variations (e.g., enzyme source or substrate concentration). Standardize protocols (e.g., human recombinant COX-2 at 10 nM) and validate with reference inhibitors (e.g., celecoxib) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。